molecular formula C19H19NO2 B13999491 1-(2,2-diphenylacetyl)-4-Piperidinone CAS No. 161491-32-3

1-(2,2-diphenylacetyl)-4-Piperidinone

Katalognummer: B13999491
CAS-Nummer: 161491-32-3
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: PBMYESCCTMNAHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Diphenylacetyl)-4-Piperidinone is a chemical compound with the molecular formula C20H21NO2 It is known for its unique structure, which includes a piperidinone ring substituted with a diphenylacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2,2-Diphenylacetyl)-4-Piperidinone can be synthesized through several methods. One common approach involves the reaction of 2,2-diphenylacetic acid with piperidinone under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with piperidinone to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Diphenylacetyl)-4-Piperidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2,2-Diphenylacetyl)-4-Piperidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(2,2-diphenylacetyl)-4-Piperidinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,2-Diphenylacetyl)-4-Piperidinone is unique due to its specific substitution pattern and the presence of the diphenylacetyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

161491-32-3

Molekularformel

C19H19NO2

Molekulargewicht

293.4 g/mol

IUPAC-Name

1-(2,2-diphenylacetyl)piperidin-4-one

InChI

InChI=1S/C19H19NO2/c21-17-11-13-20(14-12-17)19(22)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2

InChI-Schlüssel

PBMYESCCTMNAHJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.